molecular formula C13H21NO B13271700 N-(2-ethylbutyl)-4-methoxyaniline

N-(2-ethylbutyl)-4-methoxyaniline

Cat. No.: B13271700
M. Wt: 207.31 g/mol
InChI Key: TXHRUDWDWRBIQX-UHFFFAOYSA-N
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Description

N-(2-ethylbutyl)-4-methoxyaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and an ethylbutyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylbutyl)-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with 2-ethylbutyl halide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of catalysts and optimized reaction conditions can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylbutyl)-4-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions typically require the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aniline derivatives, depending on the electrophile used.

Scientific Research Applications

N-(2-ethylbutyl)-4-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: It can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N-(2-ethylbutyl)-4-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethylbutyl)-4-aminophenol: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(2-ethylbutyl)-4-chloroaniline: Similar structure but with a chlorine atom instead of a methoxy group.

    N-(2-ethylbutyl)-4-nitroaniline: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

N-(2-ethylbutyl)-4-methoxyaniline is unique due to the presence of the methoxy group, which imparts specific chemical and physical properties to the compound. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-(2-ethylbutyl)-4-methoxyaniline

InChI

InChI=1S/C13H21NO/c1-4-11(5-2)10-14-12-6-8-13(15-3)9-7-12/h6-9,11,14H,4-5,10H2,1-3H3

InChI Key

TXHRUDWDWRBIQX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CNC1=CC=C(C=C1)OC

Origin of Product

United States

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